2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
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Overview
Description
2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-dimethylbenzohydrazide with 2-carboxybenzoic acid under acidic conditions to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
- 2-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Uniqueness
2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
56894-47-4 |
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Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-11(2)9-12(8-10)15-18-19-16(22-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21) |
InChI Key |
MWDTZSAPBHWBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
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